molecular formula C7H17NO5 B1676163 Meglumine CAS No. 6284-40-8

Meglumine

Cat. No.: B1676163
CAS No.: 6284-40-8
M. Wt: 195.21 g/mol
InChI Key: MBBZMMPHUWSWHV-BDVNFPICSA-N
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Description

Meglumine, also known as N-methyl-D-glucamine, is a sugar alcohol derived from glucose. It contains an amino group modification and is often used as an excipient in pharmaceuticals. This compound is commonly utilized in conjunction with iodinated compounds in contrast media, such as diatrizoate this compound, iothalamate this compound, and iodipamide this compound .

Mechanism of Action

Target of Action

Meglumine is an amino sugar derived from sorbitol . It is often used as an excipient in pharmaceuticals and in conjunction with iodinated compounds in contrast media . It is also used as a counterion to form a salt with the active pharmaceutical ingredient (API) .

Mode of Action

This compound’s mode of action is complex and multifaceted. It is known to enhance the solubility and stability of APIs , which can improve drug absorption . In the context of metabolic syndrome and diabetes, this compound has been shown to upregulate the AMPK-related enzyme SNARK . This enzyme plays a crucial role in glucose uptake by liver and muscle cells .

Biochemical Pathways

This compound affects several biochemical pathways. In metabolic syndrome and diabetes, it has been shown to improve glycemic control and lower levels of plasma and liver triglycerides . This is associated with upregulation of the AMPK-related enzyme SNARK, which improves blood glucose uptake by liver and muscle .

Pharmacokinetics

It has been shown that this compound can enhance the aqueous solubility of certain drugs , which could potentially impact their absorption, distribution, metabolism, and excretion (ADME) properties. More research is needed to fully elucidate the pharmacokinetic properties of this compound.

Result of Action

The result of this compound’s action can vary depending on the context. In metabolic syndrome and diabetes, this compound has been shown to improve glycemic control, lower levels of plasma and liver triglycerides, and reduce apparent diabetic nephropathy . It also enhances muscle stamina . At the cellular level, this compound increases steady-state SNARK levels in a dose-dependent manner more potently than sorbitol .

Action Environment

The action environment of this compound can influence its efficacy and stability. As an excipient, this compound is often used to improve the solubility and stability of APIs in various formulation environments . The specific environmental factors that influence this compound’s action will depend on the particular drug formulation and the biological system in which it is acting.

Preparation Methods

Synthetic Routes and Reaction Conditions: Meglumine can be synthesized through the reaction of glucose with methylamine

Industrial Production Methods: In industrial settings, this compound is produced by reacting D-glucose with methylamine under controlled conditions. The reaction typically occurs in an aqueous solution, and the product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Meglumine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

Scientific Research Applications

Meglumine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Sorbitol: Like meglumine, sorbitol is derived from glucose and is used in various pharmaceutical and industrial applications. this compound has the added advantage of containing an amino group, which enhances its solubility and stability properties.

    Glucosamine: Another amino sugar, glucosamine is used primarily in dietary supplements for joint health.

Uniqueness: this compound’s unique combination of a sugar alcohol backbone with an amino group modification makes it particularly effective in enhancing the solubility and stability of active pharmaceutical ingredients. Its use in contrast media for imaging techniques further distinguishes it from other similar compounds .

Properties

IUPAC Name

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO5/c1-8-2-4(10)6(12)7(13)5(11)3-9/h4-13H,2-3H2,1H3/t4-,5+,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBZMMPHUWSWHV-BDVNFPICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023244
Record name (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Other Solid
Record name D-Glucitol, 1-deoxy-1-(methylamino)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

6284-40-8
Record name N-Methyl-D-glucamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6284-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Meglumine [USP:INN:BAN:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meglumine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09415
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Record name meglumine
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Record name D-Glucitol, 1-deoxy-1-(methylamino)-
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Record name (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol
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Record name Meglumine
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Record name MEGLUMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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